molecular formula C15H16N2O2S B4976671 N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea

N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea

Cat. No. B4976671
M. Wt: 288.4 g/mol
InChI Key: PVWSYUNOXSYQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in the 1990s and has since been studied for its potential therapeutic applications. In

Mechanism of Action

N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea inhibits JAK2 by binding to its ATP-binding site. This prevents JAK2 from phosphorylating its downstream targets, which leads to the inhibition of cytokine and growth factor signaling pathways. This, in turn, can lead to the inhibition of cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to inhibit the production of pro-inflammatory cytokines in immune cells. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has also been studied for its potential in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea research. One area of interest is the development of more potent and selective JAK2 inhibitors. Another area of interest is the exploration of N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea's potential in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea's potential as a tool for studying cytokine and growth factor signaling pathways should be further explored.
Conclusion:
In conclusion, N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It inhibits JAK2 by binding to its ATP-binding site, which leads to the inhibition of cytokine and growth factor signaling pathways. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has various biochemical and physiological effects and has been studied for its potential in treating cancer, inflammation, and autoimmune disorders. While N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has some limitations for lab experiments, it has several advantages and has potential for future research.

Synthesis Methods

N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea can be synthesized through several methods, including the reaction of 2-methoxyphenol with 4-bromophenyl isothiocyanate, followed by the reaction with N-methylhydrazinecarboximidamide. Another method involves the reaction of 2-methoxyphenol with 4-bromophenyl isothiocyanate, followed by the reaction with N-methylhydrazinecarboximidamide in the presence of potassium carbonate. Both methods yield N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea as a white solid.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a tyrosine kinase that plays a key role in the signaling pathways of cytokines and growth factors. N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

1-[4-(2-methoxyphenoxy)phenyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-16-15(20)17-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)18-2/h3-10H,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWSYUNOXSYQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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